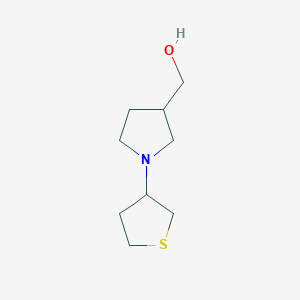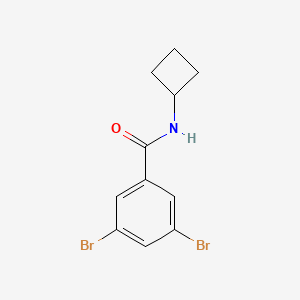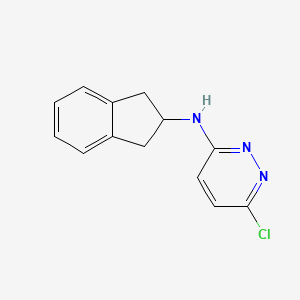
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine
Descripción general
Descripción
- Synonyms : 6-chloro-2,3-dihydro-1H-inden-1-amine HCl, 6-Chloroindan-1-amine hydrochloride, and others .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine consists of a pyridazin-3-amine core with a chloro-substituted indene moiety. The 2D and 3D structures can be visualized using computational tools .
Aplicaciones Científicas De Investigación
Synthesis and Properties of Pyridazine Derivatives : A study by Volovenko and Dubinina (2002) demonstrated the synthesis of various pyridazine derivatives, including compounds similar to 6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine. They explored the formation of novel heterocyclic systems through reactions with nucleophilic reagents, providing insights into the chemical behavior and potential applications of these compounds in synthesis and drug design (Volovenko & Dubinina, 2002).
Regiospecific Synthesis of Novel Pyridazinones : Dragovich et al. (2008) described the synthesis of a new class of pyridazinones, which includes the chemical structure related to this compound. This research provides a methodology for the synthesis of these compounds, which could be important for developing new pharmaceuticals (Dragovich et al., 2008).
Synthesis and Biological Evaluation as Analgesic Agents : Aggarwal et al. (2020) investigated the synthesis and biological evaluation of pyrazoles derivatives, including those similar to this compound. They assessed their potential as analgesic agents, contributing to the understanding of the therapeutic potential of these compounds (Aggarwal et al., 2020).
Inhibitory Effects on Mild Steel Corrosion : Mashuga et al. (2017) studied the effects of pyridazine derivatives on the corrosion of mild steel, demonstrating the potential of these compounds, including those structurally similar to this compound, as corrosion inhibitors. This shows the versatility of these compounds beyond pharmaceutical applications (Mashuga et al., 2017).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves binding to the target receptor, which triggers a series of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects, suggesting that multiple pathways may be involved .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that this compound may have a broad spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it binds to specific receptors on the cell surface, altering their conformation and activity, which can lead to changes in downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can induce changes in cell cycle progression and survival. Furthermore, it impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to the upregulation or downregulation of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it acts as an inhibitor of certain kinases by binding to their active sites and preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term exposure to this compound has been associated with changes in cell proliferation, differentiation, and apoptosis, highlighting its potential for sustained biological activity .
Propiedades
IUPAC Name |
6-chloro-N-(2,3-dihydro-1H-inden-2-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-5-6-13(17-16-12)15-11-7-9-3-1-2-4-10(9)8-11/h1-6,11H,7-8H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIXNIPYFZCTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



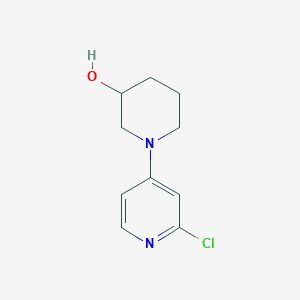
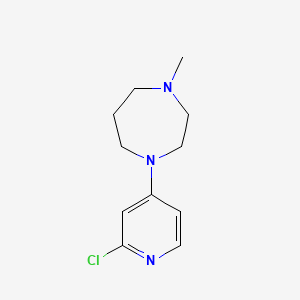
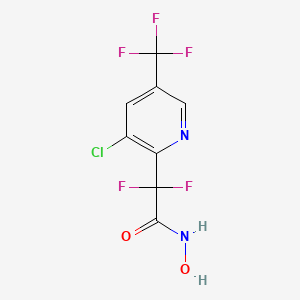

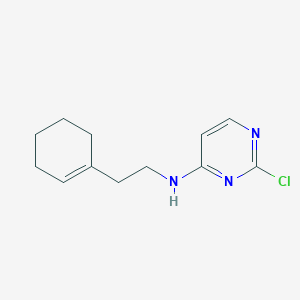
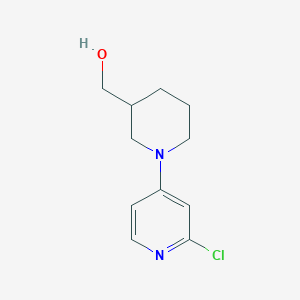
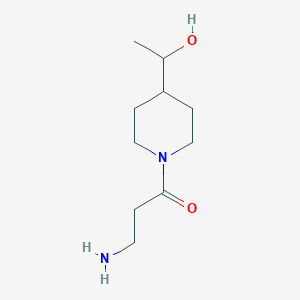
![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)

![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)
